What is the chemical structure of Trientine hydrochloride?
What is the chemical structure of Trientine hydrochloride?
This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Trientine hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, synthesis, and quantitative analysis.
Chemical Structure and Properties
Trientine hydrochloride, chemically known as N,N'-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride (B599025), is a potent copper chelating agent.[1][2] Its primary therapeutic use is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body.[3][4] Trientine hydrochloride functions by forming a stable complex with copper, which is then excreted through the kidneys.[4][5]
The fundamental structure consists of a linear polyamine, triethylenetetramine (B94423) (TETA), salified with two equivalents of hydrochloric acid.[1] This salt form enhances the stability of the compound, particularly in comparison to its free base.[3] The presence of four nitrogen atoms in the trientine molecule is crucial for its chelating activity, allowing it to form a stable planar ring complex with copper ions.[4][6]
Physicochemical Properties
Trientine hydrochloride is a white to pale yellow crystalline powder that is hygroscopic.[1][7] It exhibits high solubility in water, is soluble in methanol, slightly soluble in ethanol, and insoluble in chloroform (B151607) and ether.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for Trientine hydrochloride.
Table 1: General and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | N',N'-bis(2-aminoethyl)ethane-1,2-diamine;dihydrochloride | [5] |
| Synonyms | Triethylenetetramine dihydrochloride, Syprine | [5] |
| CAS Number | 38260-01-4 | [5] |
| Molecular Formula | C₆H₁₈N₄·2HCl | [8] |
| Molecular Weight | 219.2 g/mol | [8] |
| SMILES | NCCNCCNCCN.Cl.Cl | [8] |
| InChI Key | WYHIICXRPHEJKI-UHFFFAOYSA-N | [8] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Metabolism | Acetylation to N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine | [3] |
| Elimination Half-life | 13.8 to 16.5 hours | [3] |
| Excretion | Primarily in urine as the parent drug and its acetylated metabolites | [3] |
Table 3: Analytical Method Parameters
| Method | Parameter | Value | Reference(s) |
| RP-HPLC | Linearity Range | Not specified | |
| Limit of Detection (LOD) | Not specified | [9] | |
| Limit of Quantification (LOQ) | Not specified | [9] | |
| LC-MS/MS | Linearity Range (Trientine) | 10.009 ng/mL to 1000.571 ng/mL | [10][11] |
| Linearity Range (N1-Acetyl Trientine) | 10.009 ng/mL to 1000.628 ng/mL | [10][11] |
Mechanism of Action: Copper Chelation
The therapeutic effect of Trientine hydrochloride is derived from its ability to chelate excess copper in the body. This process involves a dual mechanism of action.[3] Systemically, trientine binds to absorbed copper, forming a stable, soluble complex that is subsequently eliminated through urinary excretion.[3][4] Additionally, trientine can chelate copper within the gastrointestinal tract, thereby inhibiting its initial absorption.[3][12]
Experimental Protocols
Synthesis of Trientine Hydrochloride
A representative synthesis method for Trientine hydrochloride involves a multi-step process starting from ethylenediamine (B42938).[13]
Protocol:
-
Preparation of Intermediate I: Ethylenediamine is dissolved in an organic solvent and cooled to 0°C. Di-tert-butyl dicarbonate (B1257347) is then added to the solution to perform a tert-butoxycarbonyl (Boc) protection reaction, yielding Intermediate I. The molar ratio of ethylenediamine to di-tert-butyl dicarbonate can range from 10:1 to 1:1.[13]
-
Preparation of Intermediate II: Intermediate I is condensed with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. The reaction mixture is heated to 100°C for 36 hours. After the reaction, water is added, and the product is extracted with chloroform. The organic phase is dried and purified by column chromatography to obtain Intermediate II.[13]
-
Deprotection and Salt Formation: Intermediate II is subjected to a deprotection step to remove the Boc groups, followed by treatment with hydrochloric acid to form the final product, Trientine hydrochloride.[13]
Quantification by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with PDA detection has been developed for the quantification of Trientine hydrochloride in pharmaceutical dosage forms.
Protocol:
-
Chromatographic Conditions:
-
Column: Waters Reliant C8 (250 mm x 4.6 mm ID, 5µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Ammonium (B1175870) formate (B1220265) buffer (pH 5.3 ± 0.05).
-
Detection: UV detection at 220 nm.
-
Flow Rate: 20 µL/min.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 200 mg of Trientine hydrochloride standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent.
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask. Add 40 mL of diluent, 1 mL of 1N sodium hydroxide (B78521), and 1.5 mL of ammonium hydroxide solution and mix well.
-
Place the flask in an ice bath to cool to 2-8°C and maintain this temperature for 15 minutes.
-
Add 2 mL of benzoyl chloride to the flask and keep it in the ice bath for 2 minutes.
-
Allow the flask to stand at room temperature for 30 minutes, then dilute to volume with the diluent.
-
-
Sample Preparation (from capsules):
-
An equivalent sample preparation procedure is followed using the contents of the Trientine hydrochloride capsules.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Trientine hydrochloride is approximately 12.497 minutes under these conditions.
-
Quantification by LC-MS/MS
A sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Trientine and its primary metabolite, N1-Acetyl Trientine, in human plasma.[10][11]
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Conclusion
This technical guide has provided a detailed examination of the chemical structure, properties, and analytical methods for Trientine hydrochloride. The information presented, including quantitative data, experimental protocols, and visual diagrams, offers a valuable resource for researchers and professionals engaged in the study and development of this important therapeutic agent. The methodologies outlined for synthesis and analysis provide a foundation for further research and quality control in the pharmaceutical industry.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Clinical Review - Trientine Hydrochloride (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trientine Hydrochloride? [synapse.patsnap.com]
- 5. Trientine Hydrochloride | C6H20Cl2N4 | CID 71433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. US10508075B2 - Process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. tga.gov.au [tga.gov.au]
- 13. CN108164427B - A kind of synthetic method of trientine hydrochloride - Google Patents [patents.google.com]
